5-(Benzyloxy)pyridin-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenylmethoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWUTRXLBBOIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624664 | |
| Record name | 5-(Benzyloxy)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96166-00-6 | |
| Record name | 5-(Benzyloxy)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Pyridine Scaffolds in Organic and Medicinal Chemistry
The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a cornerstone of organic and medicinal chemistry. researchgate.netrsc.org This structural motif is found in a vast array of natural products, including vitamins and alkaloids, and is a key component in numerous synthetic drugs. mdpi.com Its prevalence is due to several advantageous properties. The nitrogen atom in the pyridine ring imparts weak basicity and increases aqueous solubility, which can enhance the pharmacological characteristics of a drug molecule. mdpi.com
Pyridine scaffolds are considered "privileged structures" in drug discovery, meaning they are frequently found in molecules that bind to a variety of biological targets. rsc.org The presence of a pyridine motif can improve a compound's metabolic stability, permeability, and protein-binding affinity. tandfonline.com Consequently, pyridine and its derivatives have been successfully incorporated into a wide range of FDA-approved drugs targeting numerous diseases. rsc.orgnih.gov The therapeutic applications of pyridine-containing compounds are extensive, encompassing antimicrobial, antiviral, anticancer, anti-inflammatory, antidiabetic, and antimalarial agents, among others. mdpi.comtandfonline.com The sheer volume of research publications dedicated to pyridine-containing compounds highlights their enduring importance in the scientific community. tandfonline.comnih.gov
The Strategic Position of 5 Benzyloxy Pyridin 2 Amine As a Synthetic Synthon
5-(Benzyloxy)pyridin-2-amine serves as a valuable synthetic synthon, or building block, for the creation of more elaborate chemical entities. lookchem.com Its structure is strategically functionalized, offering multiple reactive sites for chemical modification. The amino group at the 2-position and the benzyloxy group at the 5-position allow for a variety of chemical transformations.
The primary utility of this compound lies in its role as a key intermediate in multi-step synthetic pathways. lookchem.com Chemists utilize it to construct complex molecular frameworks, particularly in the development of new drug candidates. lookchem.com The benzyloxy group, in particular, is significant. It can act as a protecting group for the hydroxyl functionality on the pyridine (B92270) ring, which can be unveiled in a later synthetic step. This group also influences the compound's lipophilicity, which can affect its interaction with biological targets. cymitquimica.com The strategic placement of the amino and benzyloxy groups allows for regioselective reactions, guiding the synthesis toward a specific desired product. This control is crucial in the efficient construction of complex molecules for pharmaceutical research and materials science.
Below is a table of the physicochemical properties of this compound.
| Property | Value |
| IUPAC Name | 5-(phenylmethoxy)pyridin-2-amine nih.gov |
| Molecular Formula | C₁₂H₁₂N₂O lookchem.comnih.gov |
| Molecular Weight | 200.24 g/mol lookchem.comnih.gov |
| CAS Number | 96166-00-6 lookchem.comnih.gov |
| Appearance | Solid sigmaaldrich.com |
| Boiling Point | 374.496°C at 760 mmHg lookchem.com |
| Flash Point | 180.289°C lookchem.com |
| Density | 1.18 g/cm³ lookchem.com |
This data is compiled from multiple sources. lookchem.comnih.govsigmaaldrich.com
The Historical Context of 2 Aminopyridine Chemistry in Drug Discovery
Chemo- and Regioselective Synthesis of the Pyridin-2-amine Core
Achieving chemo- and regioselectivity is paramount in the synthesis of functionalized pyridin-2-amines. The strategic introduction of the amino group onto the pyridine (B92270) ring, while preserving other functionalities, requires a diverse toolkit of synthetic methodologies.
Catalyst-Free Approaches for 2-Aminopyridine Formation
Recent advancements have focused on developing environmentally benign and cost-effective synthetic routes that circumvent the need for metal catalysts. These catalyst-free methods often utilize readily available starting materials and operate under mild conditions.
One notable approach involves the multicomponent reaction of acetophenone (B1666503) derivatives, malononitrile, various aldehydes, and ammonium (B1175870) carbonate. mdpi.comsemanticscholar.org This one-pot synthesis proceeds efficiently at room temperature under solvent-free conditions, offering a green and practical route to highly substituted 2-aminopyridines. mdpi.comsemanticscholar.org The reaction is believed to proceed through a series of condensations and cyclization, driven by the formation of stable aromatic products. mdpi.com The simplicity and high yields of this method make it an attractive alternative to traditional synthetic strategies. semanticscholar.orgresearchgate.net
Another catalyst-free strategy employs the reaction of 2-fluoropyridine (B1216828) with acetamidine (B91507) hydrochloride. rsc.org This method uses the inexpensive acetamidine hydrochloride as an ammonia (B1221849) source and proceeds via nucleophilic substitution followed by hydrolysis to yield 2-aminopyridine derivatives. rsc.org The reaction demonstrates high chemoselectivity and is adaptable to a range of substituted 2-fluoropyridines. rsc.org
Furthermore, a mild, catalyst-free synthesis of 2-aminopyridines has been developed from 2-mercaptopyridine (B119420). nih.gov Alkylation of 2-mercaptopyridine with 1,2-dibromoethane (B42909) yields a cyclic dihydrothiazolopyridinium salt, which then reacts with primary or secondary amines to afford the desired 2-aminopyridines under gentle heating. nih.gov This method is advantageous as it avoids the harsh conditions or metal catalysts often required for the amination of halopyridines. nih.gov
A base-promoted cascade reaction of N-propargylic β-enaminones with formamides also provides access to densely substituted 2-aminopyridines without a metal catalyst. acs.org This reaction proceeds at room temperature with sodium hydroxide (B78521) as the only additive, generating water and sodium formate (B1220265) as byproducts. acs.org
| Starting Materials | Reagents | Conditions | Product | Yield (%) | Reference |
| Acetophenone, Malononitrile, Benzaldehyde, Ammonium Carbonate | None | Room Temp, Solvent-Free | Substituted 2-Aminopyridine | Good | mdpi.comsemanticscholar.org |
| 2-Fluoro-3-iodopyridine, Acetamidine hydrochloride | Cs₂CO₃ | DMSO, 120 °C, 24h | 2-Amino-3-iodopyridine | 23 | rsc.org |
| Dihydrothiazolopyridinium salt, Allylamine | DMSO | 50 °C, 48h | N-allylpyridin-2-amine | Good | nih.gov |
| N-propargylic β-enaminone, Formamide | NaOH | Room Temp | Substituted 2-Aminopyridine | 31-88 | acs.org |
Transition Metal-Catalyzed Coupling Reactions for Pyridine C-N Bond Formation
Transition metal catalysis remains a cornerstone for the formation of carbon-nitrogen bonds in the synthesis of 2-aminopyridines, offering high efficiency and broad substrate scope.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, including 2-aminopyridine derivatives. nbu.ac.inorganic-chemistry.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halopyridine with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nbu.ac.indatapdf.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov
For instance, the amination of 2-benzyloxy halopyridines can be achieved using a palladium catalyst and a suitable ligand system under microwave irradiation, followed by debenzylation to yield amino-substituted 2-pyridones. koreascience.kr This method has been successfully applied to the synthesis of a library of these compounds in excellent yields. koreascience.kr The use of microwave irradiation can significantly reduce reaction times. koreascience.kr
The scope of the Buchwald-Hartwig amination has been expanded to include various amines, such as primary and secondary amines, and a range of halopyridines. datapdf.comnih.gov However, challenges can arise, such as the potential for catalyst inhibition by the pyridine nitrogen or the amino group of the product. nih.gov To overcome these challenges, specific catalyst systems have been developed. For example, the use of RuPhos and BrettPhos precatalysts has proven effective for the coupling of unprotected 3-halo-2-aminopyridines with primary and secondary amines. nih.gov
Copper-catalyzed amination reactions, often referred to as Ullmann or Ullmann-type condensations, provide a classical and cost-effective alternative to palladium-catalyzed methods for the synthesis of 2-aminopyridines. rsc.orgnih.gov These reactions typically employ a copper catalyst, a base, and often a ligand to facilitate the coupling of a halopyridine with an amine.
A notable application is the copper-catalyzed amination of 2-halogenopyridines, which is a widely used method due to its high yields and mild reaction conditions. rsc.org For instance, the reaction of 2-chlorobenzoic acids with 2-aminopyridines can be efficiently promoted by copper under microwave irradiation to produce 11H-pyrido[2,1-b]quinazolin-11-ones in a one-pot fashion. lookchem.comresearchgate.net This method offers significant advantages over classical heating, including reduced reaction times and improved yields. lookchem.com
The development of new ligand systems has further expanded the scope and efficiency of copper-catalyzed aminations. For example, the use of 1,2-diols as ligands has been shown to promote the copper-catalyzed amination of 2-amino/2-hydroxy-5-halopyridines at the C-5 position with excellent yields and selectivity. rsc.org This method is robust and tolerates a variety of primary amines, cyclic amines, heterocycles, and amides. rsc.org
Multicomponent Reaction Strategies for Functionalized 2-Aminopyridines
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. mdpi.comsemanticscholar.org Several MCRs have been developed for the synthesis of functionalized 2-aminopyridines.
A prominent example is the four-component reaction involving an acetophenone derivative, malononitrile, an aldehyde, and ammonium carbonate. mdpi.comsemanticscholar.org This reaction proceeds without a catalyst and under solvent-free conditions to afford highly substituted 2-aminopyridines. mdpi.comsemanticscholar.org The operational simplicity and green nature of this protocol make it highly attractive. mdpi.com
Another versatile MCR for the synthesis of 2-aminopyridines involves the reaction of an enaminone, an active methylene (B1212753) compound (like malononitrile), and a primary amine. jmaterenvironsci.comresearchgate.net This reaction can be efficiently promoted by microwave irradiation under solvent-free conditions, leading to short reaction times and high yields. jmaterenvironsci.comresearchgate.net The proposed mechanism involves a Michael addition, followed by condensation and intramolecular cyclization. jmaterenvironsci.com
These MCR strategies offer significant advantages for the rapid generation of libraries of functionalized 2-aminopyridines for various applications.
Electrochemical Approaches to 2-Aminopyridine Derivatives
Electrochemical synthesis represents a green and sustainable alternative to traditional chemical methods, as it uses electrons as traceless reagents, often avoiding the need for harsh oxidants or reductants. researchgate.netresearchgate.net Electrochemical methods have been successfully applied to the synthesis of 2-aminopyridine derivatives.
One approach involves the electrochemical synthesis of metal chelate adducts of 2-aminopyridine. For example, the electrolysis of a methanol (B129727) solution containing a Schiff base ligand, 2-aminopyridine, and a sacrificial metal anode (Co, Ni, or Zn) yields the corresponding metal complexes where 2-aminopyridine is coordinated to the metal center. researchgate.net
More direct electrochemical methods for C-N bond formation have also been developed. Anodic oxidation of aromatic compounds in the presence of pyridine can generate N-arylpyridinium ions, which can then react with amines to form aminated aromatic products. nih.govacs.org This method provides a metal-free pathway to aromatic primary amines. nih.govacs.org
Furthermore, electrochemical tandem reactions have been devised for the synthesis of more complex heterocyclic systems containing a pyridine motif. For instance, an electrochemical tandem sp3(C–H) double amination of acetophenones with pyridine ethylamines has been reported for the one-step synthesis of 3-acyl-imidazo[1,5-a]pyridines. nih.govcolab.ws This method avoids the multi-step procedures typically required for these compounds. nih.gov
An in-depth exploration of the synthesis and functionalization of pyridin-2-amine derivatives is crucial for advancing medicinal and materials chemistry. uiowa.edumountainscholar.org The pyridine scaffold is a cornerstone in the development of pharmaceuticals and other functional materials, making the methodologies for its specific derivatization a subject of significant research interest. uiowa.edubeilstein-journals.org This article focuses on the advanced synthetic strategies for this compound and related pyridin-2-amines, with a specific emphasis on the installation of the benzyloxy group and the subsequent functionalization of the amine moiety.
Applications in Medicinal Chemistry and Drug Discovery
5-(Benzyloxy)pyridin-2-amine as a Privileged Scaffold for Rational Drug Design
The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The this compound structure fits this description due to a combination of its key chemical properties. The pyridine (B92270) ring acts as a versatile core, while the benzyloxy group provides a lipophilic character that can be crucial for cell permeability and interactions within hydrophobic pockets of target proteins. Furthermore, the amino group at the 2-position of the pyridine ring serves as a key hydrogen bond donor, facilitating strong interactions with the hinge region of many kinase active sites. cymitquimica.comnih.gov
This combination of features makes this compound an attractive starting point for rational drug design. longdom.org By modifying the substituents on both the pyridine and the benzyl (B1604629) rings, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds to target specific enzymes involved in disease pathways. nih.gov
Targeted Therapeutic Applications of this compound Derivatives
The versatility of the this compound scaffold has been demonstrated in its application to develop inhibitors for several important protein kinases.
The c-Met receptor tyrosine kinase is a well-validated target in oncology, as its aberrant activation is implicated in the growth, proliferation, and metastasis of various cancers. Researchers have successfully designed and synthesized a series of novel 5-(benzyloxy)pyridin-2(1H)-one derivatives as potent c-Met inhibitors. nih.gov In these studies, various amides and benzoimidazoles were introduced at the C-3 position of the pyridinone ring to explore the structure-activity relationship (SAR).
One of the most potent compounds identified, compound 12b , exhibited a half-maximal inhibitory concentration (IC50) of 12 nM against c-Met. This compound also showed potent inhibition of the EBC-1 cell line, which is characterized by constitutive c-Met activation, and demonstrated high selectivity for c-Met over a panel of 11 other kinases. nih.gov Docking studies revealed that the benzyloxy moiety of these compounds occupies a hydrophobic pocket in the c-Met active site, contributing significantly to their binding affinity. nih.gov
Table 1: c-Met Inhibition by 5-(Benzyloxy)pyridin-2(1H)-one Derivatives
| Compound | c-Met IC50 (nM) |
|---|
| 12b | 12 |
Data sourced from Zhang et al., Bioorg Med Chem Lett, 2013. nih.gov
Checkpoint Kinase 1 (CHK1) is a crucial enzyme in the DNA damage response pathway, and its inhibition is a promising strategy to enhance the efficacy of chemotherapy. While not direct derivatives of this compound, a novel series of potent and orally bioavailable 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile CHK1 inhibitors were developed by hybridizing two lead scaffolds. nih.govacs.org This work highlights the utility of the pyridyl-amino moiety, a core component of this compound, in targeting kinase active sites.
The hybridization strategy involved combining structural elements that confer CHK1 selectivity with a pyridine scaffold that demonstrated favorable in vitro ADME (absorption, distribution, metabolism, and excretion) properties. acs.org This led to the development of highly selective CHK1 inhibitors with good oral bioavailability. acs.org The structure-activity relationship studies revealed that modifications to the pyridine 5-substituent, which is analogous to the position of the benzyloxy group in this compound, could significantly impact potency and cellular activity. nih.gov
Table 2: CHK1 Inhibition by Pyridyl-Amino-Pyrazine Carbonitrile Derivatives
| Compound | CHK1 IC50 (nM) | Cellular Activity (G2 Checkpoint Abrogation IC50, nM) |
|---|---|---|
| Compound 8 | 4 | 24 |
| Compound 9 | 4 | 12 |
| Compound 10 | 4 | 22 |
Data represents a selection of compounds from Lainchbury et al., J Med Chem, 2012. nih.gov
Src kinase is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. While direct inhibition of Src by this compound derivatives is not extensively documented in the provided context, related structures such as benzopyran derivatives have been investigated as Src kinase inhibitors. researchgate.net The benzyloxy moiety is a common feature in many kinase inhibitors, valued for its ability to occupy hydrophobic pockets.
In one study, a series of 2-amino-4-aryl-4H-benzo[h or f]chromene-3-carbonitrile derivatives, which can be considered structural analogs of benzyloxypyridines, were synthesized and evaluated for their ability to inhibit Src kinase. chapman.edu The unsubstituted 4-phenyl analog, compound 4a , demonstrated the most potent Src kinase inhibitory effect with an IC50 value of 28.1 μM. chapman.edu This research suggests that the benzyloxy-like scaffold has potential for the development of Src kinase inhibitors.
Table 3: Src Kinase Inhibition by Benzyloxypyran-related Compounds
| Compound | Src Kinase IC50 (μM) |
|---|
| 4a | 28.1 |
Data sourced from Lashgari et al., Med Chem Res, 2013. chapman.edu
Mitogen-activated protein kinase 14 (MAPK14), also known as p38α, is a key enzyme in cellular responses to inflammatory cytokines and stress. The inhibition of p38α is a therapeutic strategy for various inflammatory diseases. The pyridine scaffold is a common feature in many p38α inhibitors. nih.gov
In a study focused on drug repurposing, a series of imidazol-5-yl pyridine inhibitors, originally designed as B-RAFV600E inhibitors, were investigated for their potential to inhibit p38α kinase. nih.gov This highlights the transferability of the pyridine scaffold across different kinase targets. Compound 11d from this series was found to be a potent inhibitor of p38α, effectively reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cellular assays. nih.gov The IC50 values for the inhibition of PGE2 and NO production were 0.29 μM and 0.61 μM, respectively. nih.gov
Table 4: MAPK14 (p38α) Inhibition by Imidazol-5-yl Pyridine Derivatives
| Compound | PGE2 Production IC50 (μM) | NO Production IC50 (μM) |
|---|
| 11d | 0.29 | 0.61 |
Data sourced from Ali et al., Bioorg Med Chem, 2021. nih.gov
Enzyme Inhibition Beyond Kinases
Derivatives and analogues of this compound have shown significant potential as inhibitors of several key enzymes outside of the kinase family. These enzymes play critical roles in inflammatory processes, neurotransmitter metabolism, and nucleotide biosynthesis, making them important targets for drug discovery.
Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. uniprot.org Inhibition of this enzyme is a therapeutic strategy for managing inflammatory diseases. nih.gov While direct studies on this compound were not identified, research on the structurally related compound, 3-(4-benzyloxyphenyl)-2-(R)-amino-1-propanethiol, provides insight into the role of the benzyloxyphenyl group in enzyme binding. nih.gov
In this research, various derivatives were synthesized to understand the binding interactions with LTA4 hydrolase. nih.gov It was determined that substitutions around the benzyloxyphenyl portion of the molecule with acid moieties led to a significant decrease in binding affinity. nih.gov This suggests that the benzyloxyphenyl group is situated within a large hydrophobic pocket of the enzyme during binding. nih.gov The study also highlighted that a free thiol group is essential for sub-micromolar binding and that the enzyme exhibits a preference for the R enantiomer over the S enantiomer. nih.gov
Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of neurotransmitters, particularly dopamine. Its inhibition is a validated strategy in the management of Parkinson's disease. tandfonline.comresearchgate.net The benzyloxyphenyl moiety has been incorporated into various heterocyclic scaffolds to create potent and selective MAO-B inhibitors. researchgate.netnih.gov
A study focused on 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives identified several highly potent and selective reversible inhibitors of MAO-B. nih.gov Notably, the nitrile derivative, 5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one (Compound 12a), demonstrated exceptional activity and selectivity. nih.gov This compound exhibited an IC50 value of 1.4 nM for MAO-B with a selectivity index (IC50 MAO-A / IC50 MAO-B) of over 71,400. nih.gov Kinetic analysis revealed it acts as a competitive, slow, and tight-binding inhibitor. nih.gov Similarly, isatin-based benzyloxybenzaldehyde derivatives have been synthesized and evaluated, with compound ISB1 showing potent MAO-B inhibition (IC50 = 0.124 µM) and acting as a competitive, reversible inhibitor. nih.gov Further research on 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives also yielded a potent MAO-B inhibitor (compound 3h) with an IC50 value of 0.062 µM. tandfonline.com
| Compound Class | Specific Compound Example | MAO-B IC50 | Selectivity Index (A/B) | Reference |
|---|---|---|---|---|
| 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivative | Compound 12a | 1.4 nM | >71,400 | nih.gov |
| Isatin-based benzyloxybenzaldehyde derivative | Compound ISB1 | 0.124 µM | >40.3 | nih.gov |
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative | Compound 3h | 0.062 µM | >158 | tandfonline.com |
Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are crucial enzymes in the biosynthesis of thymidylate, an essential precursor for DNA synthesis. mdpi.comebi.ac.uk Consequently, they are well-established targets for anticancer agents. researchgate.netnih.gov The aminopyrimidine scaffold, a key feature of this compound, is present in many DHFR and TS inhibitors.
Research into pyrrolo[2,3-d]pyrimidine antifolates has led to the development of potent dual inhibitors of both human TS and human DHFR. nih.gov One such classical analogue, N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid (Compound 4), was found to be a potent dual inhibitor with IC50 values of 90 nM and 420 nM for human TS and human DHFR, respectively. nih.gov Metabolite protection studies confirmed that TS was its primary cellular target. nih.gov Many of the related nonclassical analogues synthesized in the same study were primarily inhibitors of human TS, with IC50 values ranging from 0.23 to 26 µM. nih.gov
| Compound | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| Compound 4 | Thymidylate Synthase (TS) | 90 nM | nih.gov |
| Dihydrofolate Reductase (DHFR) | 420 nM |
Evaluation of Antimicrobial and Antifungal Activity
The 2-aminopyridine (B139424) core is a common feature in compounds investigated for antimicrobial properties. nih.gov A study on a series of 2-amino-5-substituted pyridine derivatives demonstrated that these compounds possess both fungicidal and bactericidal activity against phytopathogenic microbes. researchgate.net The research indicated that replacing a benzotriazole (B28993) moiety with thiophenol resulted in the strongest activity in the series. researchgate.net Another study on nicotinic acid benzylidene hydrazide derivatives, which also contain a pyridine ring, found that compounds with nitro and dimethoxy substituents were the most active against strains like S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov
While direct testing of this compound was not detailed, the activity of these related substituted 2-aminopyridines suggests that the core structure is a viable starting point for developing new antimicrobial agents. researchgate.net Further research into benzoxazole (B165842) derivatives, another class of heterocyclic compounds, has also shown promise. For instance, 2-aminobenzoxazole (B146116) derivatives exhibited potent, broad-spectrum antifungal activity against eight phytopathogenic fungi, with several compounds showing EC50 values superior to the commercial fungicide hymexazol. nih.gov
Research in Antitumor and Anticancer Modalities
The this compound scaffold and its analogues have been investigated for their potential as anticancer agents, often targeting cell proliferation pathways. The inhibition of enzymes like DHFR and TS, as discussed previously, is a cornerstone of cancer chemotherapy, indicating the relevance of aminopyrimidine structures in this field. nih.gov
A study on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which feature a related heterocyclic core, explored the impact of substitutions at the 5-position. mdpi.com Analogues containing shorter benzoyl or secondary benzyl alcohol tethers (related to the benzyloxy group) were synthesized and evaluated for anti-proliferative activity against HCT116 (colorectal cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. mdpi.com The study found that alcohol-containing derivatives generally had better anti-proliferative activity than their benzoyl counterparts. mdpi.com The most potent compounds demonstrated IC50 concentrations in the nanomolar range (25–50 nM), indicating that these derivatives maintained potent activity while allowing for a more direct synthesis. mdpi.com Additionally, research on 5-aminopyrazole derivatives bearing a benzyloxy moiety has also shown anti-cancer activities. mdpi.com
| Compound | Cell Line | IC50 | Reference |
|---|---|---|---|
| 7h | HCT116 & MDA-MB-231 | 25-50 nM | mdpi.com |
| 7i | HCT116 & MDA-MB-231 | 25-50 nM |
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity, guiding the optimization of lead compounds. nih.gov For analogues related to this compound, several key SAR trends have been identified across different biological targets.
For MAO-B Inhibition: In the 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one series, SAR studies highlighted the critical importance of the terminal phenyl ring of the benzyloxy group for potent inhibition. nih.gov The nature of the substituent on the oxadiazolone nitrogen also significantly modulated activity, with a 2-cyanoethyl group (as in compound 12a) conferring the highest potency and selectivity. nih.gov For 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives, the introduction of substituent groups on the benzyloxy ring was shown to be favorable for MAO-B inhibition. tandfonline.com
For DHFR/TS Inhibition: In the context of pyrrolo[2,3-d]pyrimidine antifolates, a major SAR determinant is the presence of a C-terminal L-glutamic acid moiety in "classical" analogues, which is crucial for binding and for subsequent metabolism by folylpolyglutamate synthetase (FPGS). nih.gov Compound 4, a potent dual inhibitor, was not a substrate for FPGS. "Nonclassical" analogues, which lack the glutamate (B1630785) portion, generally showed reduced potency and were primarily active against TS. nih.gov
For Anticancer Activity: In the 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine series, replacing a 5-benzoyl tether with a 5-secondary benzyl alcohol tether generally improved anti-proliferative activity. mdpi.com Furthermore, a 2-methyl-3-halogen substitution pattern on the 2-arylcarboxamide ring was identified as being important for maximizing this activity. mdpi.com
For Antimicrobial Activity: For 2-amino-5-substituted pyridine derivatives, the nature of the substituent at the 5-position is key. Replacing a benzotriazolylmethyl group with various other moieties via nucleophilic substitution allowed for the exploration of activity, with a thiophenol group showing the strongest fungicidal and bactericidal effects. researchgate.net
Rational Design and Synthesis of Derivatives for SAR Elucidation
The rational design of derivatives based on the this compound core is a key strategy for exploring structure-activity relationships (SAR). This process involves the targeted synthesis of new analogues where specific parts of the molecule are altered to probe their effect on biological activity. The design process is often guided by a known biological target or a lead compound identified through screening.
Design Strategy: A common approach involves dissecting the molecule into key regions for modification:
The Pyridine Core: The nitrogen atom and the substitution pattern of the pyridine ring are crucial for establishing key interactions, such as hydrogen bonds, with biological targets. nih.gov Modifications might include altering the position of the substituents or introducing additional groups to the ring.
The Benzyloxy Moiety: This group often occupies a hydrophobic pocket within a target's binding site. SAR studies explore substitutions on the phenyl ring (e.g., adding electron-withdrawing or electron-donating groups) or changing the length and flexibility of the ether linkage. The benzyloxy group is a recognized pharmacophore in various biologically active compounds. nih.gov
The 2-Amino Group: This primary amine is a critical interaction point, often acting as a hydrogen bond donor. Derivatives are synthesized by acylating, alkylating, or replacing this group to understand its role in target binding and to modulate the compound's physicochemical properties. mdpi.com
Synthetic Approaches: The synthesis of derivatives is often achieved through convergent strategies where different fragments of the molecule are prepared separately and then combined. mdpi.com For instance, a library of analogues can be generated by coupling various substituted chloroacetamides with aminopyridine precursors. mdpi.commdpi.com Another common method involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to attach different aryl groups to the pyridine core. acs.org
General synthetic transformations used to create derivatives for SAR studies include:
Amide Coupling: Reacting the 2-amino group with various carboxylic acids or their activated derivatives (like acid chlorides) to form a series of amides. Reagents such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uranium (HATU) are often used to facilitate this coupling. mdpi.com
Nucleophilic Substitution: The synthesis of the core structure itself may involve displacing a leaving group (e.g., a halogen) on the pyridine ring with benzyl alcohol under basic conditions.
Reduction/Oxidation: Modifying linkers or substituents, for example, reducing a ketone to an alcohol, has been shown to significantly impact the biological activity of related heterocyclic compounds. mdpi.com
These synthetic efforts produce a library of compounds that are then subjected to biological evaluation to systematically build an understanding of how each structural modification influences activity.
Correlation of Structural Features with Biological Activity Profiles
Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound like this compound. By systematically altering the chemical structure and measuring the resulting changes in biological activity, researchers can identify the key molecular features required for potency and selectivity.
For pyridine-containing scaffolds, several general SAR principles have been established:
The 2-Amino Group: In many related heterocyclic series, maintaining the primary 2-amino group is essential for maximal efficacy. mdpi.com Its modification or functionalization often leads to a significant loss of activity, indicating its critical role as a hydrogen bond donor in target engagement. mdpi.com
Substituents on the Pyridine Ring: The introduction of different functional groups onto the pyridine core can drastically alter the biological profile. In one study of related pyrimidine (B1678525) inhibitors, replacing a nitrogen atom in the core with a carbon (to form a pyridine) resulted in a twofold loss of activity. mdpi.com However, this activity could be largely restored by adding a cyano group, demonstrating the delicate electronic and steric requirements of the core structure. mdpi.com
The Benzyloxy Moiety: The tethered aromatic ring of the benzyloxy group is often important for activity, likely by engaging in hydrophobic or pi-stacking interactions within the target's binding site. mdpi.com Modifications to the phenyl ring of this moiety can fine-tune this interaction. For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, analogues with a 4-fluorophenyl group showed potent activity. mdpi.com In other series, substitutions at the 2- and 4-positions of a terminal phenyl ring were found to be preferable for improving activity. mdpi.com
The findings from these systematic modifications are often compiled into tables to visualize the relationship between structure and activity.
Table 1: Structure-Activity Relationship Summary for Pyridine Analogues
| Molecular Region | Modification | Observed Impact on Biological Activity | Inferred Rationale |
|---|---|---|---|
| 2-Amino Group | Functionalization or replacement | Significant loss of activity. mdpi.com | Acts as a critical hydrogen bond donor. mdpi.com |
| Pyridine Core | Replacement of ring nitrogen with carbon | Reduced potency. mdpi.com | Alters the electronic distribution and hydrogen bonding capacity of the core. |
| Pyridine Core | Introduction of a cyano group | Restored activity lost from other modifications. mdpi.com | Acts as a hydrogen bond acceptor or fills a specific pocket. |
| Benzyloxy Phenyl Ring | Substitution with fluorine (e.g., 4-fluoro). mdpi.com | Enhanced potency in some series. mdpi.com | Improves binding affinity or metabolic stability. |
| Linker | Reduction of a ketone to an alcohol | Improved efficacy in related thienopyridines. mdpi.com | Introduces a hydrogen bond donor/acceptor and increases flexibility. |
These correlations guide the next cycle of drug design, allowing chemists to focus on modifications that are most likely to enhance the desired biological effect.
Pharmacophore Modeling and Ligand-Target Interaction Analysis
Pharmacophore modeling and ligand-target interaction analysis are computational tools used to understand and predict how a molecule like this compound binds to its biological target on a molecular level. These methods help rationalize observed SAR data and guide the design of more potent and selective derivatives.
Pharmacophore Modeling: A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. nih.gov For a molecule with the this compound scaffold, a typical pharmacophore model would include:
Hydrogen Bond Donors: Primarily represented by the 2-amino group.
Hydrogen Bond Acceptors: The nitrogen atom within the pyridine ring.
Aromatic/Hydrophobic Regions: The pyridine ring and the phenyl ring of the benzyloxy group. nih.gov
The spatial arrangement of these features is critical. The distance and angles between the hydrogen bond donor, acceptor, and aromatic centers define the geometry required to fit into the target's binding site. The benzyloxy group, in particular, is a recognized pharmacophore motif linked to an aryl or heteroaryl ring that contributes to target binding. nih.gov
Ligand-Target Interaction Analysis: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This analysis provides insights into the specific interactions that stabilize the ligand-protein complex. For a derivative of this compound, docking studies can reveal:
Key Amino Acid Residues: Identification of the specific amino acids in the binding pocket that interact with the ligand. For example, the 2-amino group might form hydrogen bonds with the backbone carbonyl of one residue, while the pyridine nitrogen interacts with a side-chain donor of another.
Binding Pockets: The benzyloxy group is often predicted to sit within a hydrophobic pocket lined with nonpolar amino acid residues. The specific shape and character of this pocket can be exploited by modifying the substitution pattern on the phenyl ring to improve binding affinity.
Confirmation of SAR Data: Docking results can provide a structural basis for observed SAR. For instance, if SAR data shows that a bulky substituent decreases activity, docking might reveal a steric clash between that substituent and the protein. nih.gov
The combination of pharmacophore modeling and docking allows for the creation of a detailed hypothesis of the ligand's binding mode, which is invaluable for the rational design of next-generation compounds with improved activity profiles. nih.govnih.gov
Computational Chemistry and Theoretical Studies
Molecular Modeling and Docking Simulations
Molecular modeling encompasses a range of techniques used to represent and simulate the behavior of molecules. A key application is docking simulation, which predicts how a small molecule (a ligand), such as 5-(Benzyloxy)pyridin-2-amine, might bind to a macromolecular target, typically a protein. nih.gov
Prediction of Ligand-Protein Binding Modes
Molecular docking is crucial in drug discovery for predicting the preferred orientation of a ligand when it binds to a receptor's active site. tandfonline.com The process involves placing the ligand in various conformations within the binding site and using a scoring function to estimate the binding affinity for each pose.
For aminopyridine derivatives, which are known to target enzymes like Janus kinase 2 (JAK2), docking studies help elucidate key interactions. tandfonline.comfigshare.com These interactions often involve hydrogen bonds between the aminopyridine core and residues in the protein's hinge region, as well as hydrophobic interactions with other parts of the binding pocket. tandfonline.com In the case of this compound, the amino group and the pyridine (B92270) nitrogen are potential hydrogen bond donors and acceptors, respectively. The benzyloxy group can engage in hydrophobic and pi-stacking interactions. cymitquimica.com A docking study of 5-(Benzyloxy)pyridin-2(1H)-one, a closely related compound, identified its binding model with the c-Met kinase, highlighting the utility of this approach. nih.gov
Table 1: Computed Physicochemical Properties of this compound
Analysis of Conformational Dynamics and Stability
The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved by rotation around single bonds. This is particularly important for flexible molecules like this compound, which has several rotatable bonds. nih.gov
Studies on the related isomer, 3-(benzyloxy)pyridin-2-amine, have utilized Density Functional Theory (DFT) to perform molecular dynamics simulations at various temperatures. github.io Such simulations reveal how the molecule explores different conformational states over time and provide insights into its stability and flexibility under different conditions. github.iorsc.org These studies are critical for understanding how the molecule might adapt its shape upon entering a confined protein binding site.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of a molecule. These methods are fundamental to understanding molecular structure and reactivity.
Electronic Structure Analysis
Electronic structure analysis determines the distribution of electrons within a molecule. Methods like DFT are used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rasayanjournal.co.in The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's chemical reactivity and stability. rasayanjournal.co.in For aromatic systems like the pyridine ring in this compound, these calculations can also describe the delocalization of π-electrons, which influences the molecule's aromaticity and interaction capabilities.
Molecular Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. rasayanjournal.co.in It is a valuable tool for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. rasayanjournal.co.in For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the benzyloxy group, indicating their roles as hydrogen bond acceptors.
Predictive Modeling of Reactivity and Selectivity
The data obtained from quantum chemical calculations can be used to build predictive models for chemical reactivity. Descriptors such as HOMO-LUMO energies, charge distributions from MEP maps, and steric parameters can be used in Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netresearchgate.netnih.gov
QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov For a class of compounds like substituted aminopyridines, a QSAR model could predict their inhibitory potency against a specific enzyme based on calculated electronic and steric properties. researchgate.net This allows for the virtual screening of new, un-synthesized derivatives to prioritize those with the highest predicted activity, thereby guiding synthetic chemistry efforts in a more efficient manner.
Table of Compounds
Cheminformatics and Data Mining Applications in Drug Discovery
Cheminformatics and data mining have become indispensable tools in modern drug discovery, enabling the efficient analysis of vast chemical datasets to identify promising new therapeutic agents. These computational approaches leverage the chemical structure and associated properties of molecules to predict their biological activities, pharmacokinetic profiles, and potential toxicities. For the compound this compound and its analogs, these techniques are instrumental in exploring their therapeutic potential.
The aminopyridine scaffold, of which this compound is a member, is a recurring motif in medicinal chemistry. Data mining of large compound libraries and patent databases often reveals the prevalence of such structures in molecules with specific biological activities. By analyzing these trends, researchers can formulate hypotheses about the potential targets and applications of novel compounds like this compound. For instance, derivatives of the closely related 2-aminopyridine (B139424) have been investigated as potential Janus kinase 2 (JAK2) inhibitors, a target for anticancer drugs. tandfonline.com Computational studies on such derivatives often involve the development of predictive models to guide the synthesis of more potent and selective inhibitors. tandfonline.com
Predictive modeling in drug discovery relies on the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors are then used to build mathematical models, such as Quantitative Structure-Activity Relationship (QSAR) models, that correlate the chemical structure with biological activity. nih.govrsc.org Key molecular descriptors for this compound, which are crucial for assessing its drug-like properties, are detailed below.
Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a good predictor of a drug's ability to permeate cell membranes and is therefore important for oral bioavailability. A computed TPSA value for this compound is 48.1 Ų. nih.gov
LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity or hydrophobicity. This property influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The computed XLogP3-AA value for this compound is 2. nih.gov
Hydrogen Bonding Characteristics are critical for molecular recognition and binding to biological targets. The number of hydrogen bond donors and acceptors in a molecule influences its solubility and binding affinity. For this compound, the computed number of hydrogen bond donors is 1, and the number of hydrogen bond acceptors is 3. nih.gov The amino group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring and the oxygen atom of the ether linkage can act as hydrogen bond acceptors. researchgate.net A study of the related compound 3-(benzyloxy)pyridin-2-amine revealed the formation of intermolecular N—H···N hydrogen bonds. nih.gov
These descriptors are fundamental to predictive models like those based on Lipinski's Rule of Five, which provides a guideline for the drug-likeness of a chemical compound.
Interactive Data Table of Molecular Descriptors for this compound
| Molecular Descriptor | Computed Value | Reference |
| Topological Polar Surface Area (TPSA) | 48.1 Ų | nih.gov |
| XLogP3-AA | 2 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
The application of predictive modeling to aminopyridine derivatives has been demonstrated in various studies. For example, 3D-QSAR models have been developed for a series of pyridine/pyrimidine (B1678525) analogs to understand their structure-activity relationships as potent Mer kinase inhibitors. nih.gov Such models help in identifying the key structural features that contribute to the biological activity and guide the design of new, more effective compounds. The insights gained from these computational studies are invaluable for the rational design of novel therapeutics based on the this compound scaffold.
Applications in Materials Science and Catalysis
Role as Chelating Ligands in Metal Complexes
The structure of 5-(Benzyloxy)pyridin-2-amine, containing a pyridine (B92270) nitrogen and an amino group, provides two potential coordination sites for metal ions, making it a candidate for acting as a chelating ligand. The formation of stable chelate rings with transition metals is a well-established principle in coordination chemistry, often leading to complexes with interesting catalytic, electronic, or optical properties. Pyridine and its derivatives are widely utilized as ligands in the synthesis of metal complexes. However, specific studies detailing the synthesis, characterization, and properties of metal complexes formed with this compound as a ligand are not prominently featured in the current body of scientific literature. The potential for this compound to form stable complexes and the nature of the resulting coordination geometries are areas that warrant further investigation.
Development of Novel Materials with Tuned Characteristics
The development of novel materials with tailored electronic and optical properties is a cornerstone of modern materials science. The incorporation of specific organic molecules into larger systems can significantly influence these characteristics.
Electronic Properties
The electronic properties of materials derived from or incorporating this compound have not been specifically reported. In principle, the aromatic pyridine and benzene (B151609) rings, along with the electron-donating amino group, could contribute to the electronic structure of polymers or other materials. The extent of π-conjugation and the potential for charge transfer interactions are key factors that would determine the electronic behavior of such materials. However, at present, there is a lack of published data on the synthesis and electronic characterization of materials based on this specific compound.
Optical Properties, including Fluorescent Probes
The field of fluorescent probes is an area where aminopyridine derivatives have shown promise. nih.govnih.gov Unsubstituted pyridin-2-amine, for instance, is known to have a high quantum yield, making it a potential scaffold for the development of fluorescent sensors. nih.govnih.gov The substitution pattern and the nature of the substituents on the pyridine ring can significantly influence the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.
Applications in Heterogeneous Catalysis
Heterogeneous catalysis is a critical technology in the chemical industry, where the catalyst is in a different phase from the reactants. Pyridine and its derivatives can be immobilized on solid supports to create heterogeneous catalysts. researchgate.net The basic nitrogen atom of the pyridine ring can act as a catalytic site, or the entire molecule can serve as a ligand for a catalytically active metal center.
Despite the general utility of pyridine compounds in catalysis, there are no specific reports on the application of this compound in heterogeneous catalysis. The development and testing of catalytic systems incorporating this compound could open new avenues for its practical application.
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for Synthesis of 5-(Benzyloxy)pyridin-2-amine and Derivatives
The synthesis of heterocyclic compounds like this compound and its derivatives is increasingly moving towards environmentally sustainable methods. Green chemistry principles are being applied to minimize waste, reduce the use of hazardous solvents, and improve energy efficiency. Future research in this area will likely focus on several key strategies:
Use of Greener Catalysts : Research is expected to focus on replacing traditional catalysts with more environmentally friendly alternatives. This includes the use of Lewis acids, solid acid catalysts like silica (B1680970) sulfuric acid and amberlite IR-120, and nanoporous materials, which can be easily recovered and reused, reducing waste and cost. mdpi.com
Solvent-Free and Alternative Solvent Systems : A significant push is being made to move away from volatile organic solvents. Future synthetic routes may employ solvent-free reactions, often facilitated by microwave irradiation, which can accelerate reaction times and increase yields. mdpi.com The use of deep eutectic solvents (DES) as both a solvent and a reactant is another promising avenue being explored for the synthesis of related heterocyclic structures. mdpi.com
Energy-Efficient Methods : Techniques such as ultrasonic irradiation and microwave-assisted synthesis are being investigated to provide the necessary energy for chemical transformations more efficiently than conventional heating methods. mdpi.comzenodo.org These methods often lead to shorter reaction times, higher yields, and cleaner reaction profiles.
By adopting these green chemistry approaches, the synthesis of this compound derivatives can become more sustainable, aligning with the broader goals of environmental stewardship in chemical manufacturing.
Integration with Advanced High-Throughput Screening Technologies
To unlock the full therapeutic potential of this compound derivatives, their integration with advanced high-throughput screening (HTS) technologies is crucial. HTS allows for the rapid testing of vast libraries of compounds to identify those with desired biological activity. enamine.net
Future efforts will involve:
Diverse Library Synthesis : Creating large and structurally diverse libraries of compounds derived from the this compound scaffold.
Advanced Assay Formats : Utilizing a range of modern HTS assays to evaluate these libraries. These include biochemical assays like Fluorescence Resonance Energy Transfer (FRET), Time-Resolved FRET (TR-FRET), and Fluorescence Polarization, as well as cell-based assays that measure cellular responses in a more physiologically relevant context. scinapse.io
Smart Screening and Machine Learning : Employing "Smart Screening" technologies that use chemoinformatics and iterative screening rounds to rapidly explore chemical space. enamine.net Machine learning algorithms can analyze initial screening data to predict the activity of new, unsynthesized derivatives, guiding the synthesis of more focused and potent compound libraries. acs.org This approach accelerates the hit-to-lead process and makes drug discovery more efficient.
The combination of a versatile chemical scaffold with powerful screening technologies will enable the rapid identification of novel drug candidates for a wide range of diseases.
Exploration of Novel Biological Targets and Therapeutic Areas
The this compound scaffold has already shown promise in the development of inhibitors for specific biological targets. Derivatives of the closely related 5-(benzyloxy)pyridin-2(1H)-one have been identified as potent inhibitors of the c-Met proto-oncogene, a key target in cancer therapy. nih.gov One potent compound demonstrated a c-Met IC50 of 12 nM and high selectivity. nih.gov
Further research is expanding the scope of biological targets and therapeutic applications:
Anti-proliferative Agents : Related thieno[2,3-b]pyridine (B153569) derivatives have shown potent anti-proliferative effects against cancer cell lines. mdpi.com The primary mechanism is believed to be the inhibition of phosphoinositide phospholipase C (PI-PLC), which disrupts phospholipid metabolism in cancer cells. mdpi.com
Expanded Target Profiles : Beyond PI-PLC, these related compounds are being investigated for their activity against other cellular targets, including Tyrosyl-DNA phosphodiesterase 1 (TDP-1), P2Y12 receptors, and Adenosine A2A receptors, suggesting potential applications in a variety of diseases. mdpi.com
Analgesic and Anti-inflammatory Activity : The core structure is also being explored for other therapeutic areas. For instance, derivatives of similar aromatic compounds have been investigated for analgesic properties, potentially targeting enzymes like cyclooxygenase 2 (COX-2). mdpi.com
The table below summarizes key biological targets that have been identified for derivatives containing or related to the pyridin-2-amine scaffold.
| Derivative Class | Biological Target | Therapeutic Area | Research Findings |
| 5-(Benzyloxy)pyridin-2(1H)-ones | c-Met Kinase | Cancer | Identified a potent inhibitor with an IC50 of 12 nM and high selectivity over other kinases. nih.gov |
| Thieno[2,3-b]pyridines | Phosphoinositide phospholipase C (PI-PLC) | Cancer | Compounds induce potent anti-proliferative activity in breast and colorectal cancer cell lines. mdpi.com |
| Thieno[2,3-b]pyridines | TDP-1, P2Y12, Adenosine A2A receptors | Cancer, Thrombosis, Inflammation | Additional potential targets identified for this class of compounds. mdpi.com |
| 5-Acetamido-2-hydroxy benzoic acid | Cyclooxygenase 2 (COX-2) | Pain and Inflammation | Derivatives designed to increase selectivity for COX-2 and improve bioavailability. mdpi.com |
Application in Bioorthogonal Chemistry
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biological processes. reading.ac.uk These reactions are invaluable tools for labeling and studying biomolecules in their natural environment. nih.gov
The this compound scaffold represents a promising platform for the development of novel bioorthogonal probes. While not naturally bioorthogonal, its structure can be readily modified to incorporate reactive handles. Future research could focus on:
Functionalization with Bioorthogonal Groups : Synthetically modifying the this compound molecule to include well-established bioorthogonal functional groups. For example, an azide (B81097) or a terminal alkyne could be attached to the benzyloxy ring, allowing the molecule to participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. researchgate.net
Development of Novel Bioorthogonal Reactions : The pyridine (B92270) ring itself could be a starting point for developing new types of bioorthogonal reactions. Researchers are continually searching for new pairs of mutually orthogonal reactions to allow for simultaneous labeling of multiple biomolecules. researchgate.net Derivatives of this compound could be designed to react with specific partners, such as tetrazines or triazines, in inverse electron-demand Diels-Alder (IEDDA) reactions, which are known for their extremely fast kinetics. reading.ac.uk
By functionalizing this scaffold, researchers can create probes for molecular imaging, drug delivery, and studying complex biological pathways in real-time within living cells and organisms.
Q & A
Q. What synthetic routes are available for 5-(Benzyloxy)pyridin-2-amine, and how are intermediates characterized?
The synthesis typically involves nucleophilic substitution or reduction of nitro precursors. For example, similar pyridin-2-amine derivatives are synthesized by reacting nitro-pyridine intermediates with benzylating agents under anhydrous conditions. Intermediates are characterized using 600 MHz ¹H NMR in DMSO-d₆ to confirm substitution patterns and LCMS (ESI) to verify molecular weight (e.g., [M+H]⁺ peaks). Post-synthesis, products are isolated via filtration and washed extensively to remove unreacted reagents .
Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?
- ¹H NMR (600 MHz, DMSO-d₆) : Key for identifying aromatic proton environments (e.g., benzyloxy group resonances at δ 4.8–5.2 ppm and pyridine protons at δ 6.5–8.5 ppm).
- LCMS (ESI) : Validates molecular weight (expected [M+H]⁺ = 201.22 for C₁₂H₁₂N₂O).
- HPLC : Assesses purity (>97% by area normalization under optimized conditions) .
Q. What are common impurities or byproducts in the synthesis of this compound?
Impurities may arise from incomplete benzylation, oxidation of the amine group, or residual solvents. TLC (silica gel, ethyl acetate/hexane) and HPLC are used to detect byproducts. For example, unreacted nitro precursors (if starting from nitro derivatives) can be identified via their distinct LCMS profiles .
Advanced Research Questions
Q. How can reaction conditions be optimized to achieve high yields and purity in the synthesis of this compound?
- Dry conditions and inert atmosphere : Use nitrogen to prevent amine oxidation and hydrolysis.
- Temperature control : Reactions are initiated at 0–5°C to suppress side reactions, followed by gradual warming to 60°C to drive completion.
- Base selection : Anhydrous sodium carbonate enhances nucleophilicity while minimizing degradation. These steps, adapted from similar pyridin-2-amine syntheses, yield >97% purity without chromatography .
Q. How can contradictions between experimental and theoretical spectral data be resolved?
Discrepancies in NMR or LCMS data may arise from tautomerism, residual solvents, or hygroscopicity. Strategies include:
Q. What computational approaches predict the biological interactions of this compound?
Molecular docking studies (e.g., using AutoDock Vina) can model interactions with target proteins. For example, pyridine-2-amine derivatives bind to residues like Arg63 and Tyr214 in kinase domains (PDB: 4MLH, 4MLE). Free energy calculations (ΔG) guide prioritization for experimental validation .
Q. How can derivatives of this compound be designed to study structure-activity relationships (SAR)?
- Substitution on the benzyl group : Introduce electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) to modulate electronic effects.
- Pyridine ring modifications : Replace the benzyloxy group with morpholine or piperidine moieties (see for analogous structures). Biological assays (e.g., kinase inhibition or cytotoxicity) are then used to correlate structural changes with activity .
Methodological Best Practices
Q. What are the critical storage and handling protocols for this compound?
- Storage : Protect from moisture and oxygen by storing in sealed vials under nitrogen at –20°C.
- Handling : Use anhydrous solvents (e.g., DCM, dry pyridine) during reactions to prevent hydrolysis. These protocols, adapted from hygroscopic amine handling in , ensure long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
